molecular formula C7H2F7N B11761471 4-Fluoro-2,6-bis-trifluoromethyl-pyridine

4-Fluoro-2,6-bis-trifluoromethyl-pyridine

Katalognummer: B11761471
Molekulargewicht: 233.09 g/mol
InChI-Schlüssel: ZHYWJGFDWAVKHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-2,6-bis-trifluoromethyl-pyridine is a fluorinated pyridine derivative. The presence of fluorine atoms in its structure imparts unique physical and chemical properties, making it valuable in various scientific and industrial applications. This compound is characterized by its high thermal stability, resistance to oxidation, and significant electronegativity due to the trifluoromethyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,6-bis-trifluoromethyl-pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyridine derivative. For example, the reaction of 2,6-dichloropyridine with a fluorinating agent such as potassium fluoride can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often employs advanced fluorination techniques to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, can enhance the efficiency of the fluorination process. Additionally, the reaction conditions, including temperature and pressure, are carefully controlled to optimize the production .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2,6-bis-trifluoromethyl-pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydropyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Amino or thiol-substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridine derivatives.

Wirkmechanismus

The mechanism of action of 4-Fluoro-2,6-bis-trifluoromethyl-pyridine is primarily attributed to its ability to interact with biological targets through its fluorine atoms. The electronegativity of fluorine enhances the compound’s binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biochemical pathways, making the compound a potential candidate for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine

Uniqueness

4-Fluoro-2,6-bis-trifluoromethyl-pyridine is unique due to the presence of two trifluoromethyl groups at the 2 and 6 positions of the pyridine ring. This structural feature imparts higher thermal stability and resistance to metabolic degradation compared to similar compounds. Additionally, the presence of the fluorine atom at the 4 position enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Eigenschaften

Molekularformel

C7H2F7N

Molekulargewicht

233.09 g/mol

IUPAC-Name

4-fluoro-2,6-bis(trifluoromethyl)pyridine

InChI

InChI=1S/C7H2F7N/c8-3-1-4(6(9,10)11)15-5(2-3)7(12,13)14/h1-2H

InChI-Schlüssel

ZHYWJGFDWAVKHC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1C(F)(F)F)C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.